P2Y14 Receptor Antagonism – Potency Comparison with a Representative Biaryl Antagonist
The target compound displaces the fluorescent antagonist MRS4174 from human P2Y14R expressed in CHO cells with an IC₅₀ of 25 nM [REFS‑1]. In the same assay platform, the biaryl core antagonist quinuclidine 17 (MRS4608) shows an IC₅₀ of approximately 20 nM [REFS‑2], placing the target compound within the same high‑potency range but on a structurally divergent benzamide scaffold, thereby offering an alternative chemotype for P2Y14R studies.
| Evidence Dimension | P2Y14 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM |
| Comparator Or Baseline | Quinuclidine 17 (MRS4608): IC₅₀ ≈ 20 nM |
| Quantified Difference | 25 nM vs. 20 nM (~1.25‑fold difference) |
| Conditions | Displacement of MRS4174 from human P2Y14R expressed in CHO cells, pre‑incubation 30 min, detection by flow cytometry |
Why This Matters
This demonstrates that the target compound achieves near‑equivalent P2Y14R affinity to a well‑characterized antagonist while offering a distinct chemotype, which is critical for SAR diversification and overcoming scaffold‑specific liabilities.
- [1] BindingDB entry BDBM50456166 (CHEMBL4216870), IC₅₀ = 25 nM at human P2Y14R. View Source
- [2] Jung Y‑H et al., J. Med. Chem. 2020, 63(17), 9563‑9589 (quinuclidine 17, MRS4608, IC₅₀ ≈ 20 nM at hP2Y14R). View Source
